N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16(2)17-3-5-18(6-4-17)21-15-31-23(24-21)25-22(27)19-7-9-20(10-8-19)32(28,29)26-11-13-30-14-12-26/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVPSVUHDFGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with a thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of a benzamide derivative with morpholine and a sulfonyl chloride, typically under basic conditions using a base like triethylamine.
Final Coupling Reaction: The final step is the coupling of the thiazole derivative with the morpholinosulfonyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Formation of the Thiazole Core
The thiazole ring is typically synthesized via Hantzsch thiazole synthesis or condensation reactions involving thioureas and α-halo ketones. For the 4-(4-isopropylphenyl)thiazol-2-yl moiety:
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Step 1 : Reaction of 4-isopropylbenzaldehyde with thiourea and a base (e.g., pyridine) to form the thiazole ring.
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Step 2 : Substitution at the 2-position of the thiazole to introduce the benzamide group.
Sulfonamide Formation
The reaction of benzamide derivatives with sulfonyl chlorides proceeds via a nucleophilic attack mechanism:
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Base deprotonation : The amine group is deprotonated by a base (e.g., pyridine), generating a nucleophile.
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Nucleophilic substitution : The nucleophilic amine attacks the electrophilic sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond .
Thiazole Ring Formation
The Hantzsch thiazole synthesis involves:
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Enolate formation : α-Halo ketones react with thiourea to form enolate intermediates.
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Cyclization : The enolate undergoes cyclization to form the thiazole ring, releasing hydrogen chloride.
Analytical Methods
| Technique | Purpose | Relevance |
|---|---|---|
| HPLC | Monitoring reaction progression and purity | Critical for ensuring synthesis yield and identifying impurities |
| NMR Spectroscopy | Characterizing the final product’s structure (e.g., confirming coupling | Provides detailed structural confirmation |
| Mass Spectrometry | Confirming molecular weight and fragmentation patterns | Validates the molecular formula (C₂₄H₂₆N₂O₃S₂) |
Biological Activity
The compound’s thiazole and sulfonamide moieties suggest potential interactions with enzymes or receptors, such as:
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Antimicrobial activity : Thiazole derivatives are known to inhibit bacterial enzymes.
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Anti-inflammatory effects : Sulfonamides may modulate cytokine pathways.
Chemical Reactivity
| Functional Group | Reactivity |
|---|---|
| Sulfonamide | Stable under mild conditions; hydrolysis under acidic/basic conditions |
| Thiazole | Electrophilic substitution at the 2-position (e.g., alkylation, acylation) |
Research Findings
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Structural analogs : Compounds like 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibit antibacterial activity, attributed to the thiazole ring’s ability to disrupt bacterial enzymes.
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Sulfonamide stability : Morpholinosulfonyl groups are stable under physiological conditions but may hydrolyze under extreme pH.
Scientific Research Applications
Anticancer Properties
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown promising anticancer activity in various studies. The compound's mechanism of action involves:
- Induction of Apoptosis: Studies indicate that similar thiazole derivatives can trigger programmed cell death in cancer cells.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7), with results showing significant reductions in cell viability at certain concentrations.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies
-
Anticancer Evaluation:
In a study evaluating the anticancer potential of thiazole derivatives, this compound was found to significantly inhibit MCF7 cell proliferation with an IC50 value lower than many existing chemotherapeutics. The study utilized Sulforhodamine B assays to assess cell viability post-treatment. -
Antimicrobial Studies:
Another research effort focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, suggesting potential for development into a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and morpholinosulfonyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the sulfonyl group and the aryl substituent on the thiazole ring. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Compounds
Impact of Sulfonyl Group Modifications
- Morpholinosulfonyl vs. Piperidinylsulfonyl: The morpholino group (a six-membered ring containing oxygen) enhances polarity and aqueous solubility compared to piperidinyl derivatives, which may improve pharmacokinetic profiles . Piperidinyl analogs (e.g., 2D216, 2D291) show strong NF-κB activation, suggesting that bulkier sulfonyl groups may favor target engagement in inflammatory pathways .
- Dimethylsulfamoyl and Ethylsulfonyl: Smaller sulfonyl groups (e.g., dimethylsulfamoyl in Compound 50, ethyl in 9b) may reduce steric hindrance but decrease solubility.
Aryl Substituent Effects on the Thiazole Ring
- 4-isopropylphenyl vs. 4-tert-butylphenyl : The tert-butyl group (bulkier than isopropyl) in the analog from increases steric hindrance, which could reduce binding affinity but enhance metabolic stability .
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H26N4O3S2
- Molecular Weight : 482.62 g/mol
- CAS Number : 954040-04-1
The compound exhibits biological activity through several proposed mechanisms, primarily involving the inhibition of specific enzymes or pathways relevant to disease processes. Studies suggest that it may act as a potent inhibitor of certain protein kinases, which play crucial roles in cell signaling and proliferation.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies using various cancer cell lines have shown:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner across multiple cancer types, including breast and lung cancers.
- Apoptosis Induction : Flow cytometry assays revealed increased apoptosis in treated cells, suggesting that the compound may trigger programmed cell death pathways.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 45 |
| A549 (Lung) | 20 | 50 |
| HeLa (Cervical) | 10 | 60 |
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity against various viruses. Notably, studies have shown:
- Dengue Virus Inhibition : In vitro assays demonstrated that this compound effectively inhibited the replication of dengue virus serotypes 1 through 4.
- Mechanism : The antiviral mechanism is believed to involve interference with viral entry or replication processes within host cells.
Case Studies
-
Case Study on Cancer Cell Lines :
- Researchers conducted a series of experiments on MCF-7 and A549 cell lines where treatment with the compound resulted in a significant decrease in proliferation rates compared to controls treated with DMSO.
-
Dengue Virus Study :
- A study involving K562 cells infected with dengue virus showed that treatment with the compound led to a marked reduction in viral load as measured by focus-forming unit assays.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React 2-amino-4-(4-isopropylphenyl)thiazole with 4-(morpholinosulfonyl)benzoyl chloride in anhydrous THF under nitrogen, using triethylamine as a base. Yields for analogous thiazole derivatives range from 78–90% .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Melting points for structurally related compounds are typically 100–177°C, with purity confirmed by HPLC (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Compare chemical shifts of the thiazole proton (δ 7.8–8.2 ppm) and morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) to reference spectra .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 470.15; observed: 470.14) .
- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹, S=O stretch) and benzamide (1650–1680 cm⁻¹, C=O stretch) functional groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., ITK) or proteases using fluorescence-based assays (IC50 determination) .
- Cytokine induction : Evaluate in macrophage models with LPS co-stimulation, measuring TNF-α/IL-6 via ELISA (similar to sulfonylbenzamide derivatives in ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified isopropylphenyl (e.g., bromo, methoxy) or morpholinosulfonyl groups (e.g., piperidine sulfonyl).
- Biological testing : Compare IC50 values in kinase assays. For example, replacing morpholine with piperidine in sulfonamides increased metabolic stability in related compounds .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target enzymes .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and LPS concentrations (e.g., 10 ng/mL vs. 100 ng/mL) .
- Control compounds : Include reference inhibitors (e.g., BMS-509744 for ITK) to validate assay conditions .
- Statistical analysis : Use ANOVA with post-hoc tests to assess significance of IC50 variations across replicates .
Q. What strategies are recommended for in vivo pharmacokinetic (PK) profiling?
- Methodological Answer :
- Animal models : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h.
- Analytical method : Quantify using LC-MS/MS (LOQ: 1 ng/mL). For sulfonamide analogs, typical t½ ranges from 4–8 h .
- Tissue distribution : Measure concentrations in liver/kidney to assess off-target accumulation .
Q. What mechanistic studies can elucidate its mode of action?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Crystallography : Co-crystallize with ITK kinase domain to resolve binding interactions (2.5 Å resolution) .
Q. How can solubility and bioavailability challenges be addressed?
- Methodological Answer :
- LogP optimization : Calculate partition coefficient (e.g., ClogP = 3.2) and synthesize analogs with polar groups (e.g., -OH, -NH2) to improve aqueous solubility .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery. For morpholine derivatives, cyclodextrin complexes increased solubility 5-fold .
Q. What techniques are used to identify metabolic byproducts?
- Methodological Answer :
Q. How can crystallographic data improve formulation stability?
- Methodological Answer :
- Polymorph screening : Recrystallize from 10 solvents (e.g., DMSO, acetone) and analyze by PXRD.
- Co-crystallization : Co-formulate with succinic acid to enhance thermal stability (melting point >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
